6-Amino-2-methylnicotinic acid
Overview
Description
6-Amino-2-methylnicotinic acid is a compound with the CAS Number: 680208-82-6 . It has a molecular weight of 152.15 and its IUPAC name is 6-amino-2-methylnicotinic acid .
Synthesis Analysis
The synthesis of 6-Amino-2-methylnicotinic acid involves several steps. One method involves the use of 6-amino-2-methylnicotinonitrile in an aqueous KOH solution. The mixture is heated at the reflux temperature for 3 days. After this time, it is cooled to room temperature, neutralized with concentrated HCl, filtered, and dried to give the desired product .Molecular Structure Analysis
The InChI code for 6-Amino-2-methylnicotinic acid is 1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) . The molecular formula is C7H8N2O2 .Physical And Chemical Properties Analysis
6-Amino-2-methylnicotinic acid is a white or off-white crystalline powder. It has a boiling point of 390.6°C at 760 mmHg. The density is 1.337g/cm3 .Scientific Research Applications
Electrocatalysis and Synthesis
- Electrocatalytic Carboxylation : 6-Amino-2-methylnicotinic acid is synthesized through electrocatalytic carboxylation, avoiding the use of volatile and toxic solvents or additional supporting electrolytes, offering a more environmentally friendly approach (Feng et al., 2010).
- Electrochemical Reduction : The substance can be created by electrochemical reduction of halides in the presence of CO2, demonstrating potential for innovative synthesis methods (Gennaro et al., 2004).
Microbial and Enzymatic Applications
- Microbial Degradation : 6-Amino-2-methylnicotinic acid is involved in microbial degradation processes, offering insights into microbial metabolism and potential applications in biotechnology (Tinschert et al., 1997).
- Enzymatic Hydroxylation : It serves as a substrate for specific enzymatic reactions, such as hydroxylation, highlighting its role in biochemical pathways (Tinschert et al., 2000).
Coordination Chemistry
- Formation of Coordination Compounds : It forms various coordination complexes with transition metals, which can be significant for understanding molecular interactions and designing new materials (Aakeröy & Beatty, 1999).
Pharmaceutical Research
- Antiproliferative Activity : Derivatives of 6-Amino-2-methylnicotinic acid show potential antiproliferative activity, indicating its relevance in cancer research and drug development (Abdel‐Aziz et al., 2012).
Analytical Chemistry
- Improved Detection Methods : Its derivatives have been used to develop improved detection methods for specific amino acids in biomedical research (Andrýs et al., 2015).
Optical and Electronic Properties
- Study of Solvatochromism and Prototropism : Research on 6-Amino-2-methylnicotinic acid includes investigating its solvatochromism and prototropism, which can be valuable in understanding molecular interactions and designing optoelectronic materials (Dogra, 2005).
Magnetic Properties
- Magnetic Property Investigation : 6-Amino-2-methylnicotinic acid derivatives have been investigated for their magnetic properties when coordinated with metal ions, contributing to the field of magnetism and materials science (Razquin-Bobillo et al., 2022).
properties
IUPAC Name |
6-amino-2-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZLIARCVQOPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651750 | |
Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methylnicotinic acid | |
CAS RN |
680208-82-6 | |
Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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